Cas no 895009-55-9 (N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide structure
895009-55-9 structure
Product Name:N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
CAS No:895009-55-9
MF:C22H21N5O2
MW:387.434444189072
CID:6059818
PubChem ID:7243613
Update Time:2025-06-25

N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
    • N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    • F2514-0035
    • AKOS024655182
    • N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    • N-(4-ethylphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
    • 895009-55-9
    • Inchi: 1S/C22H21N5O2/c1-3-16-8-10-17(11-9-16)25-20(28)13-26-14-23-21-18(22(26)29)12-24-27(21)19-7-5-4-6-15(19)2/h4-12,14H,3,13H2,1-2H3,(H,25,28)
    • InChI Key: UOCLOCZWKSQLQP-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(CC)C=C1)(=O)CN1C=NC2N(C3=CC=CC=C3C)N=CC=2C1=O

Computed Properties

  • Exact Mass: 387.16952493g/mol
  • Monoisotopic Mass: 387.16952493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 631
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 79.6Ų

N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Pricemore >>

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Additional information on N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide

Introduction to N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide (CAS No. 895009-55-9)

N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 895009-55-9, represents a novel class of molecules with potential therapeutic applications. The intricate structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a subject of intense study for its pharmacological properties and mechanisms of action.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known heterocyclic system that has been extensively explored for its biological activity. This particular derivative, N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide, incorporates substituents that enhance its binding affinity and selectivity towards various biological targets. The presence of the 4-ethylphenyl and 2-methylphenyl groups contributes to the compound's unique physicochemical properties, which are critical for its interaction with biological receptors.

In recent years, there has been a growing interest in developing small molecule inhibitors that modulate the activity of enzymes and receptors involved in critical cellular pathways. N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide has been investigated for its potential role in inhibiting key enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound's ability to interact with these targets suggests its therapeutic potential in treating a range of conditions.

The synthesis of N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the pyrazolo[3,4-d]pyrimidine core is achieved through cyclocondensation reactions, followed by functional group modifications to introduce the 4-ethylphenyl and 2-methylphenyl substituents. The final step involves the acetylation of the 5-position to yield the desired acetamide derivative.

The pharmacological evaluation of N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide has revealed promising results in preclinical studies. The compound demonstrates high binding affinity for several kinases and phosphodiesterases, suggesting its potential as a lead compound for drug development. Additionally, its favorable pharmacokinetic properties make it an attractive candidate for further investigation in clinical trials.

The structural features of this compound also make it an interesting subject for computational studies. Molecular modeling techniques have been employed to understand the binding interactions between N-(4-ethylphenyl)-2-1-(2-methylphenyl)-4-oxyo - 1 H , 4 H , 5 H - p y r a z o l o [ 3 , 4 - d ] p y r i m i d i n - 5 - y l a c e t a m i d e and its target proteins. These studies have provided valuable insights into the compound's mechanism of action and have guided the optimization process to enhance its therapeutic efficacy.

In conclusion, N-(4-et h y l p h e n y l strong >) - 2 - 1 - ( < strong > 2 - m e t h y l p h e n y l strong >) - 4 - o x o - 1 H , 4 H , 5 H - p y r a z o l o [ 3 , 4 - d ] p y r i m i d i n - 5 - y l a c e t a m i d e ( C A S N o . 895009 - 55 - 9 ) is a highly promising chemical entity with significant therapeutic potential. Its unique structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As our understanding of biological pathways continues to expand,this compound represents an exciting opportunity to develop novel treatments for various diseases.

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